N-(3,4-difluorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes multiple fluorine atoms and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide typically involves several key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiazole ring is replaced by the 4-fluorobenzyl thiol.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with 3,4-difluoroaniline to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole sulfur can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, while the thiazole ring may interact with active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom on the benzyl group.
N-(3,4-difluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide: Similar structure but with a methyl group instead of a fluorine atom on the benzyl group.
Uniqueness
N-(3,4-difluorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical properties, such as increased lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS2/c19-12-3-1-11(2-4-12)9-25-18-23-14(10-26-18)8-17(24)22-13-5-6-15(20)16(21)7-13/h1-7,10H,8-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEIEAGAGSPQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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